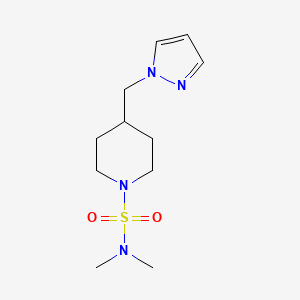

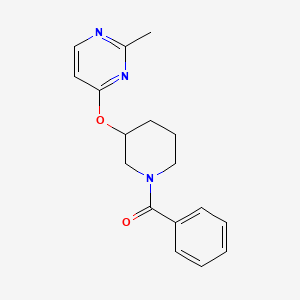

![molecular formula C17H19NO5 B2520389 2-氧代-2-(4-氧代螺[色满-2,4'-哌啶]-1'-基)乙酸乙酯 CAS No. 877811-32-0](/img/structure/B2520389.png)

2-氧代-2-(4-氧代螺[色满-2,4'-哌啶]-1'-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate is a chemical that appears to be related to the field of organic chemistry, particularly involving the synthesis of spirocyclic and oxindole derivatives. While the exact details of this compound are not provided in the given papers, it can be inferred that it is likely a complex molecule with potential relevance in synthetic organic chemistry and possibly medicinal chemistry due to the presence of the oxindole moiety, which is a core structure in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of related spirocyclic compounds is described in the first paper, where the reaction of malononitrile or ethyl cyanoacetate with 3-phenacylideneoxindoles in the presence of piperidine leads to the formation of novel spirocyclic indoline derivatives . Although the exact synthesis of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate is not detailed, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.

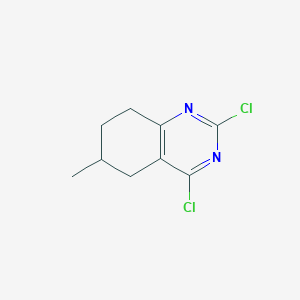

Molecular Structure Analysis

The molecular structure of related compounds has been well established through 1H NMR spectra and single-crystal structures . These techniques are crucial for determining the stereochemistry of complex molecules such as spirocyclic derivatives. The presence of multiple stereocenters and cyclic systems in Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate would require a detailed analysis using these methods to fully elucidate its structure.

Chemical Reactions Analysis

The first paper provides insight into the types of chemical reactions that can be used to synthesize spirocyclic indoline derivatives, which involve tandem reactions such as Knoevenagel condensation followed by Michael addition . These reactions are typically performed under mild conditions and can yield a variety of substitution patterns on the oxindole core. The Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate molecule could potentially undergo similar reactions, given its structural features.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate are not directly reported in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, melting point, and stability of the compound would be influenced by its functional groups and molecular rigidity. The presence of the ethyl ester group suggests potential solubility in organic solvents, which is often important for reactions in synthetic chemistry.

科学研究应用

新化合物合成

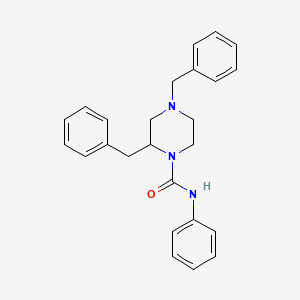

一个应用领域涉及新衍生物的合成及其结构和功能性质的探索。例如,在哌啶存在下,丙二腈或氰基乙酸乙酯与 3-苯基亚烷基氧吲哚反应,导致形成新的 7-(1-苄基-2-氧代吲哚-3-基)-2'-氧代-2-氧螺[双环[2.2.1]庚烷-6,3'-吲哚] 衍生物。该过程展示了该化合物在促进合成具有潜在药理应用的复杂分子的作用 (谢亚静等人,2014)。

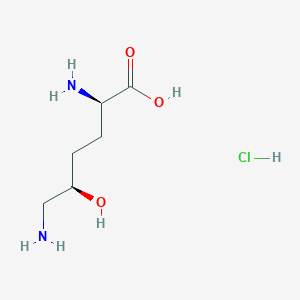

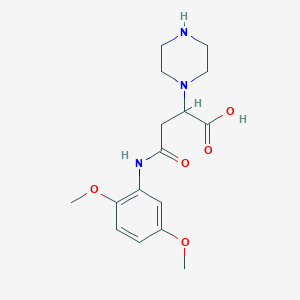

药物合成中的杂质分析

另一个重要的应用是在药物物质的杂质分析中,它充当高活性血小板聚集抑制剂合成中的前体或中间体。例如,测定糖蛋白 IIb/IIIa 拮抗剂的杂质谱,一种为治疗血栓性疾病而开发的恶唑烷酮类药物物质,利用乙基-2-(4-[(5R)-3-[4-(甲氧羰胺亚氨基甲基)-苯基] -2-氧代-5-恶唑烷基甲基]-1-哌嗪基) 乙酸酯。该应用突出了理解和控制合成过程以确保药物安全性和有效性的重要性 (A. Thomasberger 等人,1999)。

药理学研究

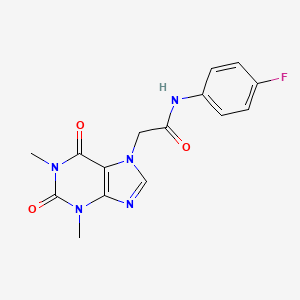

在药理学研究中,与 2-氧代-2-(4-氧代螺[色满-2,4'-哌啶]-1'-基)乙酸乙酯相关的化合物,如依托唑林,已被研究其利尿和利尿作用,在动物模型中显示出显着的降压作用。这项研究提供了对该化合物潜在治疗应用及其在治疗与高血压和液体潴留相关的疾病中的作用机制的见解 (M. Herrmann 等人,1977)。

化学分析和表征

该化合物还在药物的化学分析和表征中发挥作用。例如,已经开发出一种通过高效液相色谱法 (HPLC) 测定依托唑林及其主要代谢物奥唑啉酮的方法,展示了该化合物在药代动力学研究和监测生物样品中药物水平中的用途 (H. Hengy 等人,1980)。

安全和危害

未来方向

作用机制

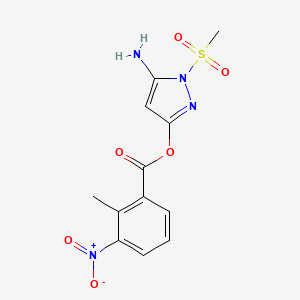

Target of Action

Similar compounds have been found to exhibit antimicrobial, antitubercular, and antioxidant activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other coumarin derivatives . These interactions may lead to changes in the targets’ function, potentially inhibiting their activity and leading to the observed antimicrobial, antitubercular, and antioxidant effects .

Biochemical Pathways

Given the compound’s reported antimicrobial, antitubercular, and antioxidant activities, it may be inferred that it impacts pathways related to these biological processes .

Result of Action

The compound’s reported antimicrobial, antitubercular, and antioxidant activities suggest that it may inhibit the growth of certain microorganisms and protect cells from oxidative damage .

属性

IUPAC Name |

ethyl 2-oxo-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-2-22-16(21)15(20)18-9-7-17(8-10-18)11-13(19)12-5-3-4-6-14(12)23-17/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYQJUHSEFWUES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

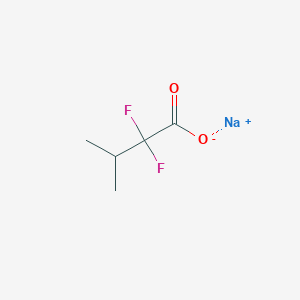

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)

![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)